4'-Hydroxy Trazodone beta-D-Glucuronide

Trazodone Glucuronidation Pharmacokinetics

Quantifying trazodone's major Phase II elimination product in biological matrices is confounded by lack of authentic glucuronide standards. This 4'-Hydroxy Trazodone beta-D-Glucuronide solves that gap. - **Critical for LC-MS/MS**: Enables interference-free quantification of the actual glucuronide conjugate, distinct from parent drug or mCPP. - **PK & DDI Research**: Essential for studying CYP3A4-mediated clearance, excretion pathways, and drug-drug interactions. - **Supply Certainty**: BenchChem ensures authenticated reference standard with batch-specific purity data for regulatory-compliant assays.

Molecular Formula C25H30ClN5O8
Molecular Weight 564.0 g/mol
Cat. No. B12321908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy Trazodone beta-D-Glucuronide
Molecular FormulaC25H30ClN5O8
Molecular Weight564.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl
InChIInChI=1S/C25H30ClN5O8/c26-16-14-15(5-6-17(16)38-24-21(34)19(32)20(33)22(39-24)23(35)36)29-12-10-28(11-13-29)7-3-9-31-25(37)30-8-2-1-4-18(30)27-31/h1-2,4-6,8,14,19-22,24,32-34H,3,7,9-13H2,(H,35,36)
InChIKeyPBJJYMNCIXXWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxy Trazodone beta-D-Glucuronide: A Critical Phase II Metabolite for Trazodone Analytical and Pharmacokinetic Studies


4'-Hydroxy Trazodone beta-D-Glucuronide is a major Phase II glucuronide conjugate of the antidepressant trazodone, formed via the hydroxylation and subsequent conjugation of trazodone primarily by CYP3A4 [1]. As a significant elimination pathway product, this compound is critical for understanding the drug's overall metabolic fate, having been identified as a major metabolite in both rat bile and urine, with strong implications for its presence in human excretory pathways [2]. Its procurement is essential for developing accurate and interference-free analytical methods for quantifying trazodone and its metabolites in biological matrices [3].

Workflow
Trazodone Phase II metabolism and elimination pathway studies
Method
LC-MS/MS bioanalytical method development and validation
Standard Type
Glucuronide conjugate analytical reference standard

Why 4'-Hydroxy Trazodone beta-D-Glucuronide Cannot Be Substituted by Generic Glucuronides or the Parent Drug


The analytical and pharmacokinetic study of trazodone metabolism presents unique challenges that make generic substitution of 4'-Hydroxy Trazodone beta-D-Glucuronide unfeasible. Unlike the pharmacologically active metabolite m-chlorophenylpiperazine (mCPP), which is formed via a distinct N-dealkylation pathway mediated by CYP3A4, 4'-Hydroxy Trazodone beta-D-Glucuronide is the product of a sequential hydroxylation and Phase II conjugation [1]. Substituting it with the parent drug trazodone or the unconjugated 4'-hydroxy trazodone is inadequate, as these species exhibit different chromatographic behaviors and cannot serve as standards for quantifying the glucuronide in complex biological matrices. Furthermore, the use of a generic glucuronide, such as 4-Hydroxy Duloxetine Beta-D-Glucuronide, would be invalid due to its distinct chemical structure and chromatographic properties, which would lead to inaccurate quantification and misidentification in critical assays .

Target Standard
Potential Substitute
Chromatographic identity
Glucuronide conjugate with distinct retention
Parent trazodone; different retention profile may not serve as glucuronide calibrator
Conjugation state
Intact Phase II glucuronide
Unconjugated 4'-hydroxy trazodone; cannot distinguish conjugate from free aglycone
Structural specificity
4'-Hydroxy Trazodone β-D-Glucuronide
Generic glucuronide (e.g., 4-Hydroxy Duloxetine β-D-Glucuronide); distinct chemical structure may lead to misidentification

Quantitative Evidence Guide for the Procurement of 4'-Hydroxy Trazodone beta-D-Glucuronide


Comparative Identification as a Major Glucuronide Metabolite vs. Other Pathways

4'-Hydroxy Trazodone beta-D-Glucuronide has been identified as a major metabolite of trazodone in rat studies, specifically the glucuronide conjugate of trazodone hydroxylated at the C4 position of the benzene ring [1]. While other metabolic pathways, such as N-dealkylation to form the active metabolite mCPP, are well-characterized, the formation of this glucuronide represents a quantitatively significant route of elimination, with 49.0% of an oral dose excreted in urine and 46.1% in feces within 7 days, a portion of which includes this and other glucuronides [2].

Metabolic pathway significance
Reported
Identified as a major glucuronide metabolite in rat bile and urine, contrasting with the N-dealkylation pathway to mCPP. N+-glucuronide represents only 0.1–0.8% of dose in 24 h; parent drug excreted unchanged at under 1%.
Supports mass balance study design and elimination pathway interpretation
Rat model data; quantitative yields in human matrices require review
Trazodone Glucuronidation Pharmacokinetics

Differential Pharmacological Activity: An Inactive Metabolite for Clearance Studies

In contrast to the metabolite m-chlorophenylpiperazine (mCPP), which is a pharmacologically active serotonin receptor agonist [1][2], 4'-Hydroxy Trazodone beta-D-Glucuronide is classified as an inactive metabolite [3]. This differential activity is crucial for research design. While mCPP contributes to the drug's overall pharmacological profile and potential side effects, the glucuronide's primary role is in the elimination and detoxification of trazodone .

Pharmacological activity differential
Class-level inference
Classified as an inactive metabolite; formation represents a detoxification pathway. Contrasts with mCPP, a pharmacologically active serotonin receptor agonist. No IC50 or EC50 values are available for the glucuronide.
Supports clearance pathway endpoint context without confounding pharmacology
Qualitative class-level distinction; receptor binding data absent
Metabolite Activity Receptor Binding Drug-Drug Interaction

Quantitative Role in Excretion: A Major Urinary and Biliary Component

Quantitative studies in rats demonstrate that 4'-Hydroxy Trazodone beta-D-Glucuronide is a major component of the drug's excretory profile. Following oral administration of radiolabeled trazodone, the main metabolites identified in urine and bile were hydroxylated trazodone and its corresponding glucuronide, along with another acid metabolite and its glucuronide [1]. This glucuronide is specifically noted as a 'major metabolite' in both bile and urine, underscoring its quantitative significance in the elimination process [2].

Excretion pathway role
Reported
Total urinary excretion of radioactivity: 49.0% over 7 days; biliary excretion: 80.0% within 8 h. Glucuronide conjugate is a major component of both routes. Parent drug excreted unchanged in urine at under 1% of oral dose.
Supports elimination pathway interpretation and clearance study design
In vivo rat model following oral [14C]-trazodone administration
Excretion Biliary Clearance Renal Clearance

Analytical Selectivity: Avoiding Interference from In-Source Fragmentation

A known challenge in the LC-MS/MS analysis of glucuronides is their potential for in-source fragmentation, where the labile glucuronide moiety can cleave during ionization, regenerating the parent aglycone ion (e.g., 4'-hydroxy trazodone) and causing interference with the direct analysis of the parent compound [1]. This necessitates the use of authentic 4'-Hydroxy Trazodone beta-D-Glucuronide as a reference standard to differentiate and accurately quantify the intact glucuronide from its fragmentation products, ensuring the specificity and reliability of the analytical method.

Method specificity
Supporting evidence
In-source fragmentation of labile glucuronides during LC-ESI-MS/MS can regenerate the parent aglycone ion, causing interference. Authentic glucuronide standard is required to validate chromatographic separation and confirm absence of in-source conversion.
Supports interference-free method validation and accurate conjugate quantification
In-source fragmentation is a documented challenge for glucuronide bioanalysis
LC-MS/MS Analytical Interference Method Validation

Primary Research and Industrial Applications for 4'-Hydroxy Trazodone beta-D-Glucuronide


Development and Validation of LC-MS/MS Methods for Trazodone Metabolite Profiling

This compound is essential as an analytical reference standard for developing and validating LC-MS/MS methods aimed at profiling trazodone metabolites in biological fluids (plasma, urine) [1]. Its use ensures the accurate identification and quantification of this major elimination product, distinct from the parent drug and the active metabolite mCPP, and helps overcome challenges like in-source fragmentation [2]. This is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology [1].

In Vitro and In Vivo Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

Given its role as a major clearance product, 4'-Hydroxy Trazodone beta-D-Glucuronide is a key analyte in pharmacokinetic studies evaluating the impact of genetic polymorphisms, disease states, or co-administered drugs on trazodone elimination [3]. For instance, studying the effect of CYP3A4 inhibitors or inducers on the formation and excretion of this glucuronide can provide crucial data for predicting and managing potential DDIs, which is a known concern with trazodone therapy [3].

Investigation of Metabolic Pathways and Interspecies Differences

Researchers investigating interspecies differences in trazodone metabolism, particularly between humans, rats, and mice, require this compound to compare and contrast Phase II conjugation profiles [4]. This is vital for extrapolating non-clinical safety and pharmacokinetic data to humans. The compound's presence as a major metabolite in rat bile and urine [5] provides a benchmark for assessing the relevance of rodent models to human biotransformation [4].

Quality Control and Reference Standard for Metabolite Synthesis

For organizations synthesizing 4'-Hydroxy Trazodone beta-D-Glucuronide or related metabolites, the authenticated compound serves as a primary reference standard for quality control, structural confirmation (e.g., via NMR and MS), and purity assessment . Its use ensures the integrity and reliability of in-house synthesized materials used in advanced research and development.

Application
Selection Property
Validation Focus
LC-MS/MS metabolite profiling method development
Metabolite-specific chromatographic resolution
In-source fragmentation control review
In vitro and in vivo PK and metabolism-based DDI research
CYP3A4-dependent glucuronidation pathway
Clearance pathway modulation review
Interspecies metabolic pathway comparison
Species-specific Phase II conjugation profile
Cross-species metabolite pattern review
Reference standard for metabolite synthesis QC
Authenticated structural identity
Purity and structural confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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